molecular formula C14H12Cl2O2 B1328128 {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol CAS No. 1017782-50-1

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol

Cat. No.: B1328128
CAS No.: 1017782-50-1
M. Wt: 283.1 g/mol
InChI Key: VZNPXLIWVIDMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol is a benzyl alcohol derivative featuring a 3,4-dichlorophenoxy group attached via a methylene bridge to the para position of the phenyl ring.

Properties

IUPAC Name

[4-[(3,4-dichlorophenoxy)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-13-6-5-12(7-14(13)16)18-9-11-3-1-10(8-17)2-4-11/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNPXLIWVIDMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649791
Record name {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-50-1
Record name {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to undergo various chemical reactions:

  • Oxidation : Converts to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction : Can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitutions at the phenyl ring with reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) .

Biological Studies

Research has demonstrated that {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol can modulate various biological systems:

  • It has been investigated for its potential therapeutic applications, particularly in drug development targeting specific diseases.
  • Studies have shown its effects on cellular pathways, indicating possible roles in cancer research and treatment .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals:

  • Ongoing research aims to explore its efficacy against various cancer cell lines, demonstrating significant antiproliferative activity .
  • Its interaction with specific molecular targets suggests potential for developing drugs that can modulate biochemical pathways involved in disease mechanisms.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated high potency against T-47D breast cancer cells with over 90% inhibition .
Study BPharmacological EvaluationInvestigated the analgesic and thrombolytic effects of related compounds, supporting further exploration of derivatives .
Study CSynthesis of DerivativesExplored the synthesis of oxadiazole derivatives incorporating this compound, highlighting its role as an intermediate .

Mechanism of Action

The mechanism of action of {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain biochemical pathways, leading to its observed effects. detailed information on its exact mechanism of action is limited and requires further research .

Comparison with Similar Compounds

Key Observations :

  • Its benzyl alcohol group enhances polarity relative to C3 but reduces solubility compared to 2,4-D’s carboxylic acid .

Research Findings and Implications

  • Toxicity: Chlorophenols are associated with hepatotoxicity and endocrine disruption. The target compound’s higher lipophilicity may exacerbate these effects, necessitating further ecotoxicological studies .
  • Metabolism: The benzyl alcohol group could undergo glucuronidation or oxidation, altering its environmental fate compared to non-alcohol analogs .

Biological Activity

The compound {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol, often referred to as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety, which is known to enhance biological activity due to electron-withdrawing effects. The presence of the hydroxymethyl group contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives with dichlorophenyl groups possess significant antibacterial and antifungal properties. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, indicating potential use in treating inflammatory diseases. Its action may involve the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various phenolic compounds, including those with dichlorophenyl substitutions. The results indicated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 32 µg/mL for these compounds .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
A1632
B3216
C1616

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, in a study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent .

Cell LineIC50 (µM)
MCF-725
A43130
HT2920

The proposed mechanisms through which this compound exerts its effects include:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression in various cancer types.
  • Modulation of Signaling Pathways : The compound may inhibit pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed significant reduction in swelling and inflammatory markers when treated with this compound compared to control groups.

Q & A

Q. What are the recommended synthetic routes for {4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol?

The compound can be synthesized via reduction of its ketone precursor, {4-[(3,4-Dichlorophenoxy)methyl]phenyl}ketone. A common method involves using diisobutylaluminum hydride (DIBAL-H) as a reducing agent at low temperatures (-70°C) under anhydrous conditions. Post-reduction, purification via column chromatography (hexane/EtOAc systems) and characterization by 1^1H NMR and 13^{13}C NMR are critical for confirming structural integrity. For example, similar protocols achieved quantitative yields in related chlorinated aromatic alcohols .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H NMR (200–400 MHz) identifies proton environments (e.g., aromatic protons at δ 6.91–7.52 ppm, hydroxyl groups at δ 5.10 ppm). 13^{13}C NMR confirms carbon assignments, such as dichlorophenoxy substituents (~156 ppm for ether-linked carbons) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and detects impurities. Retention time comparisons with reference standards ensure purity .

Q. What safety protocols are essential when handling this compound?

Due to its chlorinated aromatic structure, researchers must:

  • Conduct a hazard analysis for reagents (e.g., DIBAL-H, chlorinated solvents) and byproducts.
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Follow waste disposal guidelines for halogenated organics. Risk assessments should reference ACS and OSHA standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization via Design of Experiments (DoE) is recommended. Variables include:

  • Catalyst stoichiometry : Excess DIBAL-H (5.1 equiv.) enhances reduction efficiency but may require quenching controls .
  • Temperature gradients : Maintaining -70°C prevents side reactions (e.g., over-reduction).
  • Solvent selection : Anhydrous THF or toluene improves reagent solubility and stability. Scalability studies should monitor exothermicity and gas evolution .

Q. What strategies resolve contradictions in reported spectral data for structurally similar compounds?

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or instrument calibration. Solutions include:

  • Comparative analysis : Cross-referencing with high-purity reference standards (e.g., from EPA DSSTox or CAS) .
  • Advanced techniques : 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous carbon-proton correlations, particularly for overlapping aromatic signals .

Q. How can researchers assess the compound’s potential biological activity?

Preliminary screens should focus on:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Enzyme inhibition studies : Target enzymes relevant to chlorinated aromatics (e.g., cytochrome P450).
  • SAR analysis : Compare activity with analogs (e.g., dichlorophenoxy vs. methoxy derivatives) to identify key functional groups .

Q. What environmental factors influence the compound’s stability during storage?

Stability studies should evaluate:

  • pH sensitivity : Degradation in acidic/basic conditions via HPLC monitoring.
  • Light exposure : UV-Vis spectroscopy to detect photolytic byproducts.
  • Temperature : Accelerated aging tests (40–60°C) to model long-term storage. Anhydrous environments and inert gas storage (N2_2) are recommended .

Q. How does the compound compare to structural analogs in synthetic utility?

Compared to {4-[(4-Methoxyphenoxy)methyl]phenyl}methanol:

  • Electrophilicity : The electron-withdrawing Cl groups enhance reactivity in nucleophilic substitutions.
  • Solubility : Lower water solubility due to hydrophobicity of dichlorophenoxy groups.
  • Applications : Greater potential as a pesticidal intermediate vs. methoxy analogs’ use in fragrances .

Q. What advanced analytical methods detect trace impurities in the compound?

  • GC-MS with derivatization : Silylation of hydroxyl groups improves volatility for trace analysis.
  • ICP-MS : Detects heavy metal catalysts (e.g., residual Al from DIBAL-H).
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

Q. Can green chemistry principles be applied to its synthesis?

Potential approaches include:

  • Biocatalysis : Enzymatic reduction using alcohol dehydrogenases (e.g., from Daucus carota cells) under aqueous conditions .
  • Solvent substitution : Replace DMF or THF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DIBAL-H) reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.